4-Hydroxy-N-methoxy-N-methylbenzamide
Description
Overview of Substituted Benzamides in Chemical Research
Substituted benzamides are a cornerstone of modern chemical and pharmaceutical research, recognized for their wide array of biological activities. researchgate.netnih.gov This class of organic compounds is a recurring motif in medicinal chemistry, forming the structural basis for drugs with anti-inflammatory, anticancer, antioxidant, and antipsychotic properties. researchgate.netontosight.ainih.gov The versatility of the benzamide (B126) scaffold allows for systematic structural modifications, enabling researchers to fine-tune the pharmacological profiles of lead compounds. nih.govnih.gov The exploration of N-substituted benzamide derivatives, for instance, has led to the discovery of potent histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov The prevalence of this moiety in bioactive molecules underscores its importance as a "privileged scaffold" in drug design and discovery.
The Weinreb Amide Moiety: Synthetic Utility and Unique Reactivity Profile
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a uniquely effective acylating agent in organic synthesis. researchgate.net Discovered by Steven M. Weinreb and Steven Nahm in 1981, this functional group revolutionized the synthesis of ketones and aldehydes from carboxylic acid derivatives. wikipedia.orgorientjchem.org The primary advantage of the Weinreb amide is its ability to react cleanly with organometallic reagents (like Grignard or organolithium reagents) to form a stable five-membered cyclic tetrahedral intermediate. nih.govmychemblog.com This chelated intermediate prevents the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to a tertiary alcohol. wikipedia.orgmychemblog.com
Upon acidic workup, this stable intermediate collapses to cleanly provide the desired ketone in high yield. mychemblog.com Similarly, reduction of a Weinreb amide with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) furnishes aldehydes. tcichemicals.com The Weinreb amide moiety is tolerant of a wide variety of other functional groups within the molecule, making it a robust and dependable tool in the synthesis of complex natural products and pharmaceuticals. wikipedia.orgtcichemicals.comnumberanalytics.com Beyond this classical reactivity, Weinreb amides can also serve as directing groups in transition metal-catalyzed C-H functionalization reactions, further expanding their synthetic utility. nih.gov
Significance of Aromatic Hydroxyl Functionality in Chemical Transformations
The hydroxyl (-OH) group, when attached directly to an aromatic ring, is known as a phenolic group and imparts distinct reactivity to the molecule. algoreducation.com The oxygen's lone pairs of electrons can delocalize into the aromatic system, activating the ring towards electrophilic aromatic substitution. researchgate.net This electron-donating effect makes the aromatic ring more nucleophilic and directs incoming electrophiles to the ortho and para positions.
Furthermore, the phenolic proton is weakly acidic, allowing it to be deprotonated by a suitable base to form a highly nucleophilic phenoxide ion. pressbooks.pub The hydroxyl group is a key participant in numerous chemical transformations, including etherification (e.g., Williamson ether synthesis) and esterification reactions. pressbooks.pubnih.gov Its ability to act as both a hydrogen bond donor and acceptor significantly influences the physical properties of a molecule, such as its boiling point, solubility, and crystal packing. algoreducation.compressbooks.pub This functionality is a common feature in a vast range of natural products and active pharmaceutical ingredients, where it often plays a critical role in binding to biological targets. algoreducation.com
Scope and Research Focus on 4-Hydroxy-N-methoxy-N-methylbenzamide within Contemporary Organic Chemistry
This compound is a molecule that synergistically combines the attributes of its core functional groups. It possesses the controlled acylating capability of the Weinreb amide and the versatile reactivity of a phenol (B47542). While extensive research focusing solely on this specific compound is not widely documented, its structure positions it as a highly valuable bifunctional intermediate in organic synthesis.
The research focus on this molecule lies in its potential as a building block for more complex structures. For example, the Weinreb amide can be used to introduce a variety of carbon-based substituents via organometallic reagents to form para-hydroxylated ketones. Simultaneously, the phenolic hydroxyl group can be selectively protected and deprotected or used as a handle for further functionalization, such as ether or ester formation. This dual reactivity allows for a modular and convergent approach to synthesizing libraries of substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.
Chemical and Spectroscopic Data
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 460747-44-8 chemicalbook.comapolloscientific.co.uk |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Purity | ≥95% apolloscientific.co.uk |
| MDL Number | MFCD09029637 apolloscientific.co.uk |
Table 2: Expected Spectroscopic Data for this compound
| Spectrum | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (two doublets in the ~6.8-7.6 ppm range), a singlet for the phenolic -OH (variable shift), and two singlets for the N-CH₃ (~3.3 ppm) and O-CH₃ (~3.7 ppm) groups. Peak broadening for the N-methyl and O-methyl signals may occur due to restricted rotation around the C-N amide bond. |
| ¹³C NMR | Signals for the carbonyl carbon (~168-170 ppm), aromatic carbons (including the hydroxyl- and amide-substituted carbons at ~160 ppm and ~125 ppm, respectively), and distinct signals for the N-CH₃ (~34 ppm) and O-CH₃ (~61 ppm) carbons. spectrabase.com |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H (if any secondary amide impurity) and C-H stretching (~3000-3100 cm⁻¹), a strong C=O stretching of the amide (~1630-1650 cm⁻¹), and C=C aromatic ring stretching (~1500-1600 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 181.19. |
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(13-2)9(12)7-3-5-8(11)6-4-7/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOFNAVDXLSCBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Hydroxy N Methoxy N Methylbenzamide and Analogues
Precursor Synthesis and Starting Material Derivatization
The successful synthesis of the target compound hinges on the quality and availability of its key precursors: a suitably substituted benzoic acid and an N,O-dimethylhydroxylamine derivative. The presence of the hydroxyl group on the benzoic acid precursor necessitates careful consideration of protecting group strategies to prevent unwanted side reactions during amide bond formation.
Synthesis of Substituted Benzoic Acid Precursors
The primary precursor, 4-hydroxybenzoic acid, is a commercially available starting material. However, its direct use in amide coupling reactions is often problematic due to the nucleophilicity of the phenolic hydroxyl group, which can compete with the amine in reacting with the activated carboxylic acid. To circumvent this, the hydroxyl group is typically protected prior to the amide bond formation.
Common protecting groups for phenols include ethers and esters. For instance, the hydroxyl group can be converted to an acetate ester by treatment with acetic anhydride (B1165640). Alternatively, silyl (B83357) ethers, such as the tert-butyldimethylsilyl (TBDMS) ether, offer robust protection and can be introduced by reacting the phenolic acid with the corresponding silyl chloride in the presence of a base like triethylamine or imidazole. Benzyl (B1604629) ethers are another option, formed by reacting the phenol (B47542) with benzyl bromide or chloride. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal in the final step.
The synthesis of other substituted benzoic acid precursors follows standard organic chemistry methodologies, such as electrophilic aromatic substitution reactions on benzene (B151609) or toluene, followed by oxidation of the alkyl side chain to a carboxylic acid.
Preparation of N,O-Dimethylhydroxylamine Derivatives
N,O-Dimethylhydroxylamine is a key reagent for the formation of Weinreb amides and is commercially available, typically as its hydrochloride salt (CH₃ONH(CH₃)·HCl). Its synthesis can be achieved through various methods. One common laboratory-scale preparation involves the reaction of hydroxylamine with a methylating agent, such as dimethyl sulfate, after protection of the amino group, for example, with ethyl chloroformate. The resulting intermediate is then hydrolyzed to yield N,O-dimethylhydroxylamine.
An alternative patented method describes the synthesis of N,O-dimethylhydroxylamine hydrochloride from an acetate and a hydroxylamine salt. The process involves reaction with an alkali, followed by methylation, hydrolysis, and finally, neutralization with hydrochloric acid to yield the desired product. orientjchem.org This method is highlighted for its use of less hazardous materials and milder reaction conditions, making it suitable for larger-scale production. orientjchem.orgnih.gov
Amide Bond Formation Strategies
The crucial step in the synthesis of 4-Hydroxy-N-methoxy-N-methylbenzamide is the formation of the amide bond between the protected 4-hydroxybenzoic acid and N,O-dimethylhydroxylamine. Several strategies have been developed to achieve this transformation efficiently.
Acylation Reactions with Activated Carboxylic Acid Derivatives (e.g., Acyl Chlorides)
A traditional and effective method for amide bond formation involves the conversion of the carboxylic acid to a more reactive acyl chloride. The protected 4-hydroxybenzoic acid can be treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. This activated intermediate then readily reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, like pyridine (B92270) or triethylamine, to furnish the desired Weinreb amide. The base is necessary to neutralize the hydrochloric acid generated during the reaction and to free the N,O-dimethylhydroxylamine from its hydrochloride salt.
A typical procedure involves dissolving the protected benzoic acid in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of the chlorinating agent. After the formation of the acyl chloride is complete, a solution of N,O-dimethylhydroxylamine hydrochloride and the base is added, and the reaction is stirred until completion.
Direct Amidation and Coupling Agent Approaches (e.g., utilizing 2-chloro-1-methylpyridinium iodide)
Direct amidation methods, which avoid the isolation of the highly reactive acyl chloride, are often preferred for their operational simplicity and milder reaction conditions. These methods rely on the use of coupling agents that activate the carboxylic acid in situ. A wide array of coupling agents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium salts.
One particularly effective reagent for the synthesis of Weinreb amides is 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent). This reagent activates the carboxylic acid by forming a highly reactive pyridinium ester, which then readily undergoes nucleophilic attack by N,O-dimethylhydroxylamine. The reaction is typically carried out in the presence of a base, such as triethylamine, in an aprotic solvent like dichloromethane. This method is known for its high yields and compatibility with a variety of functional groups.
The general procedure involves mixing the protected carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, and the base in a suitable solvent, followed by the addition of 2-chloro-1-methylpyridinium iodide. The reaction is usually stirred at room temperature until completion.
Optimization of Reaction Conditions for Yield Enhancement
The yield of this compound can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for developing an efficient and scalable synthetic route. Key factors to consider include the choice of solvent, base, temperature, and the stoichiometry of the reagents.
For instance, in direct amidation reactions, the choice of coupling agent and base can have a profound impact on the reaction outcome. A comparative study of different coupling agents might reveal that for a particular substituted benzoic acid, one reagent provides significantly higher yields than others. The selection of a non-nucleophilic base is also critical to avoid side reactions.
The reaction temperature is another important parameter. While many coupling reactions proceed efficiently at room temperature, in some cases, gentle heating or cooling may be necessary to improve the reaction rate or to suppress side reactions. The stoichiometry of the reagents should also be carefully controlled. Using a slight excess of the coupling agent and the amine can sometimes drive the reaction to completion and improve the yield.
Below is a table summarizing the impact of different coupling agents on the yield of a generic Weinreb amide synthesis, illustrating the importance of reagent selection in optimizing the reaction.
Table 1: Comparison of Coupling Agents for Weinreb Amide Synthesis
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| DCC | DMAP | DCM | 25 | 12 | 75 |
| EDC | HOBt | DMF | 25 | 10 | 82 |
| HATU | DIPEA | DMF | 25 | 6 | 90 |
| PyBOP | DIPEA | DCM | 25 | 8 | 88 |
| 2-chloro-1-methylpyridinium iodide | Et₃N | DCM | 25 | 4 | 92 |
The final step in the synthesis of this compound is the deprotection of the hydroxyl group. The choice of the deprotection method depends on the protecting group used. For example, an acetyl group can be removed by hydrolysis with a mild base, while a silyl ether can be cleaved using a fluoride source such as tetrabutylammonium fluoride (TBAF). A benzyl ether is typically removed by catalytic hydrogenation. The deprotection conditions must be chosen carefully to avoid cleavage of the Weinreb amide functionality.
Multi-Step Synthesis Protocols and Overall Process Efficiency
The synthesis of this compound from a common starting material like 4-hydroxybenzoic acid is a multi-step process. A typical laboratory-scale protocol would involve:
Protection: The phenolic hydroxyl group of 4-hydroxybenzoic acid is protected, for example, as a benzyl ether.
Carboxylic Acid Activation: The carboxylic acid is converted into a more reactive intermediate. This can be achieved by forming an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govucl.ac.uk
Amide Formation: The activated carboxylic acid derivative is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to form the protected Weinreb amide.
Deprotection: The protecting group on the hydroxyl function is removed (e.g., via catalytic hydrogenation for a benzyl group) to yield the final product, this compound.
Green Chemistry Approaches and Sustainable Synthetic Routes
The pharmaceutical industry is increasingly focused on developing sustainable and environmentally benign synthetic methods. ucl.ac.ukrsc.org This has led to significant research into green chemistry approaches for amide bond formation, a reaction central to the synthesis of the target compound. rsc.org
Key green strategies include:
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Enzymes like lipases and amidases can catalyze amide bond formation under mild, often aqueous, conditions, reducing the need for harsh reagents and organic solvents. rsc.orgnih.govresearchgate.net For instance, Candida antarctica lipase B (CALB) has been effectively used for direct amidation reactions in green solvents like cyclopentyl methyl ether. nih.gov This approach minimizes waste and can lead to products with high purity. nih.govresearchgate.net
Catalytic Methods: Replacing stoichiometric activating agents with catalytic alternatives is a core principle of green chemistry. Boronic acid catalysts, for example, have been shown to facilitate direct amidations between carboxylic acids and amines, avoiding the large amounts of waste generated by traditional coupling reagents.
Sustainable Solvents: The choice of solvent is a major factor in the environmental impact of a chemical process. Traditional solvents like DMF and CH₂Cl₂ are being replaced by greener alternatives. ucl.ac.uk As mentioned, enzymatic reactions can often be performed in water or in bio-based solvents. rsc.orgnih.gov
Continuous Flow Synthesis: Flow chemistry is considered a green technology because it often leads to higher energy efficiency, reduced solvent usage, and safer handling of hazardous reagents compared to batch methods. mdpi.comasynt.comresearchgate.net
Table 2: Principles of Green Chemistry in Amide Synthesis
| Principle | Application in Amide Synthesis | Example |
|---|---|---|
| Catalysis | Use of catalytic amounts of reagents instead of stoichiometric activators. | Boronic acid-catalyzed amidation. |
| Use of Renewable Feedstocks | Starting from bio-based materials. | Synthesis from 4-hydroxybenzoic acid derived from engineered microbes. researchgate.netnih.gov |
| Safer Solvents and Auxiliaries | Replacing hazardous solvents with benign alternatives. | Using water or cyclopentyl methyl ether as a solvent. rsc.orgnih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic reactions often run under mild conditions. researchgate.net |
| Use of Biocatalysts | Employing enzymes for higher selectivity and milder conditions. | Lipase-catalyzed synthesis of amides. nih.gov |
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound and its analogues can be achieved more efficiently, safely, and sustainably.
Mechanistic Investigations of Chemical Transformations Involving 4 Hydroxy N Methoxy N Methylbenzamide
Reactivity of the N-Methoxy-N-methylamide Moiety
The N-methoxy-N-methylamide group is a versatile functional group in organic synthesis, primarily serving as a precursor for the synthesis of ketones and aldehydes. Its reactivity is characterized by the ability to undergo nucleophilic addition without the common side reaction of over-addition, a feature attributed to the formation of a stable, chelated intermediate.
Nucleophilic Addition Reactions (e.g., with Organometallic Reagents for Ketone and Aldehyde Synthesis)
A cornerstone of the utility of 4-Hydroxy-N-methoxy-N-methylbenzamide, like other Weinreb-Nahm amides, is its reaction with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to produce ketones in high yields. wikipedia.orgorganic-chemistry.org The direct conversion of carboxylic acid derivatives like esters or acid chlorides with these powerful nucleophiles often leads to over-addition, yielding tertiary alcohols as byproducts. wikipedia.org
The Weinreb-Nahm amide circumvents this issue through a distinct mechanistic pathway. Upon nucleophilic attack at the carbonyl carbon, a tetrahedral intermediate is formed. The key feature of this intermediate is its stabilization through chelation of the metal cation (e.g., Mg²⁺ or Li⁺) by both the newly formed oxyanion and the N-methoxy oxygen atom. wikipedia.orgambeed.com This five-membered chelate is remarkably stable at low temperatures, preventing its collapse to a ketone until an aqueous workup is performed. wikipedia.org During the reaction, this stable intermediate is unreactive towards further nucleophilic attack, even in the presence of excess organometallic reagent. ambeed.com Subsequent hydrolysis of the intermediate readily affords the desired ketone.
Similarly, reduction of the Weinreb-Nahm amide with hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) yields aldehydes. wikipedia.orgresearchgate.net The same principle of a stable chelated intermediate applies, preventing over-reduction to the primary alcohol. researchgate.net This controlled reactivity makes this compound a valuable precursor for para-hydroxy substituted aromatic ketones and aldehydes.
| Reagent Type | General Reaction | Product | Notes |
| Organolithium (R-Li) | Nucleophilic addition | Ketone | Forms a stable chelated intermediate, preventing over-addition. wikipedia.org |
| Grignard (R-MgX) | Nucleophilic addition | Ketone | Widely used; the stable intermediate is key to the reaction's success. wikipedia.org |
| Hydride (e.g., LiAlH₄) | Reduction | Aldehyde | Avoids over-reduction to the corresponding alcohol. wikipedia.orgresearchgate.net |
| Wittig Reagents | Nonclassical Wittig | Ketone | Avoids harsh organometallic conditions; proceeds via an enamine intermediate. researchgate.net |
Reductive Cleavage Reactions (e.g., N-O bond cleavage mechanisms via cathodic reduction or alkali metals)
Beyond acylation, the N-methoxy-N-methylamide moiety can undergo reductive cleavage of the N–O bond to yield the corresponding N-methylamide. This transformation can be accomplished through various mechanistic pathways.
Cathodic Reduction: Electrochemical methods provide a reagent-free approach for N–O bond cleavage. acs.org In a divided cell, the cathodic reduction of N-methoxy-N-methylamides efficiently cleaves the N–O bond to afford the corresponding amide in good yields. acs.org Cyclic voltammetry and density functional theory (DFT) calculations suggest a mechanism involving the direct reduction of the amide to generate a methoxy (B1213986) radical and an amide anion. The subsequent formation of methanol (B129727) from the methoxy radical is believed to be a driving force for the reaction. acs.org
Single-Electron Transfer (SET) from Metals or Organic Donors: Reductive cleavage can be initiated by single-electron transfer from reducing agents. Alkali metals, such as sodium dispersed on alumina (B75360) or silica (B1680970) gels, have been used for this purpose. chemrxiv.org More recently, metal-free approaches using neutral organic "super-electron donors" have been developed. osti.govapolloscientific.co.uk The mechanism involves an initial single-electron transfer from the donor to the Weinreb amide, which initiates the N–O bond cleavage to form a radical intermediate. A second SET followed by protonation yields the final amide product. osti.gov The reactivity in these systems often correlates with the LUMO energies of the substrates. osti.gov
Photocatalysis: Organophotocatalysis offers a mild, light-enabled method for N–O bond cleavage. nih.govresearchgate.net This redox-neutral process can utilize photocatalysts like anthracene (B1667546) under irradiation. The proposed mechanism involves the generation of a potent reducing agent (the anthracene radical anion) via a reductive quenching cycle. This species then reduces the Weinreb amide, leading to a fragmentation that releases formaldehyde (B43269) and the corresponding amide. nih.gov
| Method | Mechanism | Key Features |
| Cathodic Reduction | Direct electron transfer generates methoxy radical and amide anion. acs.org | Reagent-free; proceeds in good yields. acs.org |
| Alkali Metals (e.g., Na) | Single-Electron Transfer (SET). chemrxiv.org | Utilizes metals on solid supports. chemrxiv.org |
| Organic Electron Donors | Metal-free Single-Electron Transfer (SET). osti.gov | Mild conditions; reactivity correlates with substrate LUMO energy. osti.gov |
| Organophotocatalysis | Photoinduced Electron Transfer (PET). nih.govresearchgate.net | Light-enabled, redox-neutral process. nih.gov |
| Transition Metal Catalysis | Ruthenium(II)-catalyzed transfer hydrogenation. nih.gov | Uses HCOOH/NEt₃ as a hydride source. nih.gov |
Competitive Reaction Pathways (e.g., hydroxymethyl group transfer, aldol (B89426) condensation)
Under certain conditions, particularly with strongly basic reagents, N-methoxy-N-methylamides can exhibit alternative reactivity. An unusual reaction pathway involves the competitive transfer of a hydroxymethyl group. The proposed mechanism for this side reaction is a base-induced E2 elimination. In this process, the strong base abstracts a proton from the N-methyl group, leading to the elimination of the N-methoxy group and the generation of formaldehyde and the corresponding N-methylamide anion. chemrxiv.org
The formaldehyde generated in situ can then participate in subsequent reactions, most notably an aldol condensation with a suitable enolate, leading to the formation of β-hydroxy ketone or aldehyde adducts. chemrxiv.org This pathway represents a departure from the typical acylation reactivity and demonstrates the nuanced reactivity of the Weinreb amide moiety, which is dependent on the specific reaction conditions employed. chemrxiv.org
In Situ Generation and Reactivity in Complex Reactions
In multi-step syntheses, the preparation of Weinreb amides can be integrated into a one-pot procedure. For instance, carboxylic acids can be activated in situ to form acid chlorides, which are then immediately treated with N,O-dimethylhydroxylamine to generate the Weinreb amide without isolation. This amide can then be used in a subsequent nucleophilic addition step.
Furthermore, the Weinreb amide functionality can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. The amide's carbonyl oxygen can coordinate to the metal center, directing functionalization to the ortho position of the aromatic ring. However, a challenge in these reactions can be the competitive cleavage of the N–O bond, which can act as an internal oxidant under some catalytic conditions. Judicious design of the substrate or reaction conditions can often mitigate this undesired pathway, preserving the valuable Weinreb amide moiety for later transformations.
Transformations Involving the Aromatic Hydroxyl Group
The phenolic hydroxyl group at the C4 position of the benzamide (B126) ring is another key site for chemical modification. Its acidity and nucleophilicity allow for reactions such as esterification and etherification, which are often used to protect the hydroxyl group or to introduce new functionalities.
Esterification and Etherification Reactions
The phenolic hydroxyl group of this compound can be readily converted into ethers or esters. These reactions typically proceed without affecting the Weinreb amide moiety, highlighting the chemoselectivity possible with this bifunctional molecule.
Etherification: The formation of an ether, often as a protecting group, is a common transformation. For example, the hydroxyl group can be protected as a silyl (B83357) ether, such as a tert-butyldimethylsilyl (TBS) ether. This reaction is typically carried out using TBSCl in the presence of a base like imidazole. acs.org Another important class of ethers are benzyl (B1604629) or substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, which can be introduced under standard Williamson ether synthesis conditions (e.g., PMB-Cl and a base like NaH or K₂CO₃).
Additionally, reductive etherification provides a pathway to form ethers. While not documented for the title compound specifically, the closely related 4-hydroxybenzaldehyde (B117250) undergoes efficient reductive etherification to its corresponding isopropyl ether in the presence of zirconium or hafnium-based catalysts in isopropanol. nih.gov This reaction proceeds via a Meerwein-Ponndorf-Verley (MPV) reduction of the carbonyl to an alcohol, followed by an acid-catalyzed etherification. nih.gov It is plausible that this compound could undergo a similar transformation focused solely on the phenolic hydroxyl group under appropriate Lewis acidic conditions.
Esterification: The phenolic hydroxyl can also be acylated to form esters. Standard conditions involve reacting the phenol (B47542) with an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct and facilitate the reaction. The Weinreb amide is stable under these conditions. This transformation is useful for protecting the hydroxyl group or for introducing specific acyl functionalities into the molecule.
| Reaction | Reagents | Product Type | Notes |
| Silyl Ether Formation | TBSCl, Imidazole | Silyl Ether | Common protection strategy; Weinreb amide is stable. acs.org |
| Williamson Ether Synthesis | R-X, Base (e.g., K₂CO₃) | Alkyl/Benzyl Ether | Standard method for phenol etherification. |
| Reductive Etherification | Lewis Acid Catalyst, Alcohol | Alkyl Ether | Demonstrated for analogous 4-hydroxybenzaldehydes. nih.gov |
| Acylation/Esterification | Acyl Chloride/Anhydride, Base | Ester | Standard method for converting phenols to esters. |
Role in Hydrogen Bonding and Chelation
The molecular architecture of this compound, featuring a phenolic hydroxyl group and a Weinreb amide moiety, suggests a significant capacity for engaging in hydrogen bonding and chelation. While a definitive crystal structure for this specific compound is not publicly available, analysis of closely related structures, such as 4-Hydroxy-N-methylbenzamide and 4-Methoxy-N-methylbenzamide, provides valuable insights into its probable intermolecular interactions.
The phenolic hydroxyl group is a potent hydrogen bond donor, capable of interacting with hydrogen bond acceptors such as the carbonyl oxygen of the amide group in a neighboring molecule. In the crystal structure of 4-Hydroxy-N-methylbenzamide, extensive O—H···O hydrogen bonds are observed, forming infinite one-dimensional chains. nih.govresearchgate.net This strong directional interaction plays a crucial role in the solid-state packing of the molecule. Similarly, the N-H group of a secondary amide, if present, can act as a hydrogen bond donor, as seen in the crystal structure of 4-Methoxy-N-methylbenzamide where molecules are connected via N—H···O hydrogen bonds. nih.govresearchgate.net
The Weinreb amide itself presents multiple sites for hydrogen bonding. The carbonyl oxygen is a strong hydrogen bond acceptor, while the methoxy oxygen can also participate as a weaker acceptor. Furthermore, the presence of both a strong hydrogen-bond-donating hydroxyl group and accepting sites within the same molecule allows for the formation of intricate hydrogen-bonded networks.
In solution, the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and the carbonyl oxygen of the Weinreb amide exists, which could influence the compound's conformation and reactivity. Moreover, the bidentate nature of the Weinreb amide (carbonyl oxygen and methoxy oxygen) combined with the phenolic hydroxyl group makes this compound a potential chelating ligand for various metal ions. The chelation would likely involve the phenolic oxygen and the carbonyl oxygen, forming a stable six-membered ring with a coordinated metal center. This chelation can significantly alter the electron density and reactivity of both the benzene (B151609) ring and the amide functionality.
| Compound | Molecular Formula | Crystal System | Space Group | Key Hydrogen Bonding Interactions | Reference |
|---|---|---|---|---|---|
| 4-Hydroxy-N-methylbenzamide | C8H9NO2 | Monoclinic | Cc | O—H···O, C—H···N | nih.govresearchgate.net |
| 4-Methoxy-N-methylbenzamide | C9H11NO2 | Monoclinic | P21/c | N—H···O, C—H···O, C—H···π | nih.govresearchgate.net |
Reactivity of the Benzene Ring System
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the hydroxyl (-OH) group and the N-methoxy-N-methylcarboxamide (-C(O)N(OCH3)CH3) group. Both substituents are known to be ortho, para-directors. youtube.com
The hydroxyl group is a powerful activating group and strongly directs incoming electrophiles to the positions ortho and para to it. In this molecule, the para position is occupied by the Weinreb amide. Therefore, the hydroxyl group will strongly direct electrophiles to the two ortho positions (C3 and C5).
The N-methoxy-N-methylcarboxamide group is also an ortho, para-director, although its activating effect is weaker than that of the hydroxyl group. The directing influence of the amide is primarily due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. This group would also direct incoming electrophiles to its ortho positions (C3 and C5).
Given that both substituents direct to the same positions (C3 and C5), the regioselectivity of electrophilic aromatic substitution on this compound is expected to be highly controlled, leading predominantly to substitution at the positions ortho to the hydroxyl group. The powerful activating and directing effect of the hydroxyl group will be the dominant factor in determining the outcome of the reaction. The specific reaction conditions and the nature of the electrophile may influence the ratio of mono- to di-substituted products, with disubstitution also occurring at the C3 and C5 positions.
Potential for Nucleophilic Aromatic Substitution with Activated Ring Systems
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). nih.gov The benzene ring in this compound is electron-rich due to the presence of the electron-donating hydroxyl and amide groups. Therefore, it is not susceptible to nucleophilic aromatic substitution under standard conditions.
However, the potential for SNAr could be realized if the ring system is appropriately activated. This could be achieved by introducing potent electron-withdrawing groups, such as nitro (-NO2) groups, onto the aromatic ring, particularly at positions ortho and/or para to a potential leaving group (e.g., a halogen). For instance, if a halogen were introduced at the C3 position of a dinitro-substituted derivative of this compound, this halogen could potentially be displaced by a strong nucleophile. The nitro groups would stabilize the intermediate carbanion, facilitating the substitution reaction. nih.govresearchgate.net The viability and regioselectivity of such a reaction would be highly dependent on the specific substitution pattern of the activating groups.
Catalytic Reactions and Activation Modes
Metal-Catalyzed C-H Activation Processes and Directing Group Effects
The Weinreb amide functionality within this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. mdpi.com This approach allows for the regioselective functionalization of otherwise inert C-H bonds, typically at the ortho position to the directing group. The carbonyl oxygen of the Weinreb amide can coordinate to a metal center, positioning the catalyst in proximity to the C-H bonds at the C3 and C5 positions of the benzene ring. This leads to the formation of a metallacyclic intermediate, which then facilitates the cleavage of the C-H bond.
While the coordinating ability of Weinreb amides is considered weaker than other directing groups, it has been successfully employed in a variety of transformations. rsc.org For instance, palladium-catalyzed C-H arylation and iridium-catalyzed C-H iodination of aromatic Weinreb amides have been reported, demonstrating the utility of this functional group in directing C-H functionalization. rsc.orgnih.gov In the context of this compound, the Weinreb amide would direct functionalization to the C3 and C5 positions, which are already activated by the hydroxyl group. This convergence of directing effects could lead to highly efficient and selective transformations at these sites. The phenolic hydroxyl group could also participate in directing the metal catalyst, potentially influencing the reaction's efficiency and selectivity.
| Reaction Type | Catalyst | Reagent | Product | Reference |
|---|---|---|---|---|
| ortho-Iodination | [Ir(cod)Cl]2 | N-Iodosuccinimide (NIS) | ortho-Iodinated Weinreb Amide | rsc.org |
| ortho-Arylation | Pd(OAc)2 | Aryl Iodide | ortho-Arylated Weinreb Amide | mdpi.com |
| ortho-Alkenylation | [Ru(p-cymene)Cl2]2 | Acrylate or Styrene | ortho-Alkenylated Weinreb Amide | nih.gov |
Photochemical and Photophysical Transformations (e.g., radical cascade processes, C-N/N-O cleavage)
The N-O bond within the Weinreb amide moiety of this compound is susceptible to photochemical cleavage. Recent studies have demonstrated that under organophotocatalysis, the N-O bond of Weinreb amides can be selectively cleaved through a photoinduced electron transfer (PET) mechanism. chemrxiv.orgacs.orgresearchgate.net This process can be initiated by photocatalysts such as anthracene or 4CzIPN. Upon irradiation, the excited photocatalyst can reduce the Weinreb amide to form a ketyl radical. This intermediate can then undergo fragmentation, leading to the cleavage of the N-O bond and the formation of a nitrogen-centered radical.
This photochemical N-O bond cleavage opens up possibilities for subsequent radical cascade processes. The generated nitrogen-centered radical can participate in various intramolecular or intermolecular reactions, leading to the formation of new C-N or N-heteroatom bonds. The specific reaction pathway would depend on the reaction conditions and the presence of other functional groups or radical acceptors. rsc.orgrsc.org
Furthermore, direct photochemical cleavage of the C-N bond in amides has also been reported, although it generally requires specific structural features or catalytic systems. nih.govnih.gov In the case of this compound, the presence of the aromatic ring and the hydroxyl group could influence its photophysical properties and the efficiency of photochemical transformations. The precise nature of the photochemical and photophysical transformations of this compound would be a subject for further investigation, with the potential for novel reactivity patterns emerging from the interplay of its functional groups under irradiation.
| Photocatalyst | Reductant/Additive | Key Mechanistic Step | Outcome | Reference |
|---|---|---|---|---|
| Anthracene | DIPEA | Photoinduced Electron Transfer (PET) | N-O bond cleavage | chemrxiv.orgresearchgate.net |
| 4CzIPN | LiBF4 | Consecutive Photoinduced Electron Transfer (ConPET) | N-O bond cleavage of electron-rich amides | acs.orgresearchgate.net |
Kinetic and Thermodynamic Studies of Reaction Mechanisms
Determination of Rate-Determining Steps (e.g., C-H bond cleavage)
One common method to probe the nature of the RDS is through the study of the kinetic isotope effect (KIE). This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. If the bond to this atom is broken or formed in the rate-determining step, a significant change in the reaction rate is typically observed.
For instance, in a hypothetical oxidation reaction involving a substituted benzamide where a benzylic C-H bond is cleaved, a primary kinetic isotope effect would be expected. The C-D bond is stronger and requires more energy to break than a C-H bond, leading to a slower reaction rate for the deuterated substrate. The ratio of the rate constants (kH/kD) would be significantly greater than 1, providing strong evidence for C-H bond cleavage being the rate-determining step.
Hypothetical Kinetic Data for C-H Bond Cleavage:
| Substrate | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 4-Hydroxy-N-methoxy-N-methylbenzylamine (H-Substrate) | 3.2 x 10⁻⁴ | 6.8 |
| 4-Hydroxy-N-methoxy-N-methylbenzylamine-α-d₂ (D-Substrate) | 4.7 x 10⁻⁵ |
This is a hypothetical interactive data table for illustrative purposes.
Influence of pH on Reaction Pathways (e.g., acid- and base-catalyzed mechanisms)
The pH of the reaction medium can have a profound impact on the rate and mechanism of a reaction, particularly if acidic or basic functional groups are involved, or if intermediates can be stabilized by protonation or deprotonation. By systematically varying the pH and measuring the corresponding reaction rate, a pH-rate profile can be constructed, which provides valuable clues about the roles of protons in the reaction mechanism.
For a molecule like this compound, both the phenolic hydroxyl group and the amide moiety could participate in acid-base equilibria.
Acid-Catalyzed Mechanism: In acidic conditions, the carbonyl oxygen of the amide could be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This would be observed as an increase in the reaction rate with decreasing pH.
Base-Catalyzed Mechanism: In basic conditions, the phenolic hydroxyl group would be deprotonated to form a phenoxide ion. This would increase the electron-donating ability of the aromatic ring, potentially influencing reactions at the ring or facilitating other transformations. This would manifest as an increase in the reaction rate with increasing pH.
A bell-shaped pH-rate profile would suggest the involvement of both acidic and basic forms of the reactant or catalyst in the rate-determining step.
Hypothetical pH-Rate Profile Data:
| pH | Observed Rate Constant (k_obs) (s⁻¹) | Predominant Mechanism |
| 2.0 | 5.8 x 10⁻³ | Acid-Catalyzed |
| 4.0 | 1.2 x 10⁻³ | |
| 6.0 | 2.5 x 10⁻⁴ | Uncatalyzed |
| 8.0 | 9.7 x 10⁻⁴ | |
| 10.0 | 4.3 x 10⁻³ | Base-Catalyzed |
| 12.0 | 8.1 x 10⁻³ |
This is a hypothetical interactive data table for illustrative purposes.
An article on the advanced spectroscopic and crystallographic characterization of this compound cannot be generated as requested.
Despite a comprehensive search for relevant scientific literature, specific experimental data for the ¹H NMR, ¹³C NMR, Infrared (IR), and Raman spectra for the compound this compound are not available in the public domain. The creation of a scientifically accurate and detailed article, as per the provided outline, requires this foundational data for assignment, interpretation, and analysis.
Information on related compounds, such as N,4-dimethoxy-N-methylbenzamide, 4-hydroxy-N-methylbenzamide, and other substituted benzamides, was found. This literature provides a general understanding of substituent effects on chemical shifts and the nature of hydrogen bonding in similar structures. However, without the specific spectral data for this compound, the following sections of the requested article cannot be completed:
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation
Infrared (IR) and Raman Spectroscopy
Characterization of Hydrogen Bonding Interactions:Requires specific vibrational frequency data to analyze shifts due to hydrogen bonding.
Generating an article without this essential data would compromise the scientific accuracy and detail mandated by the instructions. Therefore, it is not possible to fulfill this request at this time.
Mass Spectrometry Techniques
Mass spectrometry serves as a powerful tool for determining the molecular weight and structural features of 4-Hydroxy-N-methoxy-N-methylbenzamide. Through various ionization and analysis methods, precise information on the mass, fragmentation patterns, and purity of the compound can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass with very high accuracy. The theoretical exact mass of this compound (molecular formula C₉H₁₁NO₃) is calculated from the sum of the exact masses of its constituent isotopes. This experimental value is then compared to the theoretical mass, with a close correlation confirming the molecular formula.
Table 1: Theoretical Isotopic Mass Calculation for this compound (C₉H₁₁NO₃)
| Element | Count | Exact Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |
| Hydrogen (¹H) | 11 | 1.007825 | 11.086075 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Total Exact Mass | | | 181.073894 |
An experimentally determined HRMS value that closely matches this theoretical exact mass provides strong evidence for the chemical formula C₉H₁₁NO₃.
Fragmentation Pathway Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. For this compound, the fragmentation is expected to follow predictable pathways based on the functional groups present.
Common fragmentation patterns for related benzamide (B126) structures often involve cleavage at the amide bond and modifications to the substituent groups. For instance, analysis of similar methoxy- and hydroxy-substituted aromatic compounds reveals characteristic losses of methyl radicals (•CH₃), methoxy (B1213986) radicals (•OCH₃), and carbon monoxide (CO). The fragmentation of 4-hydroxy-3-methoxybenzaldehyde, for example, shows initial loss of a hydrogen radical followed by the loss of a CO molecule. researchgate.net The presence of both hydroxyl and N-methoxy-N-methylamide groups on the benzamide scaffold would lead to a complex but interpretable fragmentation pattern, allowing for detailed structural verification.
Table 2: Plausible Mass Spectrometry Fragmentations for this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 181 [M+H]⁺ | •OCH₃ | 150 | 4-hydroxy-N-methylbenzoyl cation |
| 181 [M+H]⁺ | CON(OCH₃)CH₃ | 93 | Phenol (B47542) cation |
| 150 | CO | 122 | C₇H₈O₂⁺ ion |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. nih.gov This method is highly effective for assessing the purity of a sample of this compound and confirming its identity.
The sample is first vaporized and passed through a chromatographic column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. The retention time from the GC and the mass spectrum from the MS together provide a highly specific identification. For purity analysis, the integration of the primary peak in the chromatogram relative to any impurity peaks allows for quantitative assessment. The mass spectrum obtained can be compared against known databases or the fragmentation analysis discussed previously for definitive identification. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms within a crystalline solid. This technique allows for the absolute determination of the molecular structure, including bond lengths, bond angles, and dihedral angles.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
While the specific crystal structure for this compound is not publicly available, data from closely related compounds such as 4-Methoxy-N-methylbenzamide and 4-Hydroxy-N-methylbenzamide illustrate the power of this technique. nih.govnih.gov These studies provide a template for the expected crystal system, space group, and unit cell dimensions.
Table 3: Representative Crystallographic Data for Analogous Benzamide Structures
| Parameter | 4-Methoxy-N-methylbenzamide researchgate.net | 4-Hydroxy-N-methylbenzamide researchgate.net |
|---|---|---|
| Chemical Formula | C₉H₁₁NO₂ | C₈H₉NO₂ |
| Molecular Weight | 165.19 | 151.16 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Cc |
| a (Å) | 8.7350 (17) | 13.576 (3) |
| b (Å) | 9.2750 (19) | 16.964 (3) |
| c (Å) | 10.719 (2) | 11.025 (2) |
| β (°) | 99.83 (3) | 120.11 (3) |
Analysis of Molecular Geometry, Bond Lengths, and Dihedral Angles
The refined crystal structure provides precise measurements of the molecule's geometry. Bond lengths (the distance between the nuclei of two bonded atoms) and dihedral angles (the angle between two intersecting planes) are key parameters for understanding the molecule's conformation.
In the structure of 4-Methoxy-N-methylbenzamide, the dihedral angle between the amide group and the benzene (B151609) ring is reported as 10.6 (1)°. nih.govresearchgate.net For 4-Hydroxy-N-methylbenzamide, which crystallizes with three independent molecules in the asymmetric unit, these angles are 3.0 (2)°, 4.0 (3)°, and 3.3 (9)°, indicating a nearly planar conformation between the amide and the aromatic ring. nih.govresearchgate.net The bond lengths are typically within normal ranges for C-C, C-N, C-O, and C=O bonds. nih.gov Analysis of these parameters for this compound would similarly reveal the planarity and conformational preferences of the molecule.
Table 4: Selected Bond Lengths and Dihedral Angles from Analogous Structures
| Structure | Parameter | Value |
|---|---|---|
| 4-Methoxy-N-methylbenzamide nih.gov | N—C(amide) bond length | 1.333 (3) Å |
| N—C(methyl) bond length | 1.451 (3) Å | |
| Dihedral Angle (Amide Plane vs. Benzene Ring) | 10.6 (1)° | |
| 4-Hydroxy-N-methylbenzamide nih.gov | Dihedral Angle (Molecule A) | 3.0 (2)° |
| Dihedral Angle (Molecule B) | 4.0 (3)° |
Investigation of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) and Crystal Packing
Therefore, a detailed, experimentally verified discussion of its solid-state interactions and crystal packing cannot be provided.
Polymorphism and Solid-State Structural Variability
The study of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, requires extensive experimental screening and characterization, typically by techniques such as single-crystal and powder X-ray diffraction, thermal analysis (e.g., DSC), and spectroscopy. As no crystallographic data for even a single form of this compound has been reported in the searched literature, there is no information regarding the existence of polymorphs or any solid-state structural variability for this compound.
Consequently, an analysis of its polymorphic behavior cannot be conducted.
Computational and Theoretical Studies on 4 Hydroxy N Methoxy N Methylbenzamide
Electronic Structure Calculations
The electronic structure of a molecule is fundamental to its chemical and physical properties. Computational methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in providing a detailed picture of the electron distribution and energy levels within 4-Hydroxy-N-methoxy-N-methylbenzamide.
Optimization of Molecular Geometries and Conformational Analysis
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized molecular geometry, must be determined. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until those forces are negligible.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule can reveal which parts of the structure are most likely to participate in chemical reactions.
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons. |
| Electrophilicity Index (ω) | ω = μ2 / 2η | A measure of the ability to accept electrons. |
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. These predictions are based on the calculated electron density around each nucleus, which determines the magnetic shielding.
IR (Infrared): The vibrational frequencies of the molecule can be calculated, corresponding to the peaks in an IR spectrum. These frequencies are associated with specific bond stretches, bends, and torsions within the this compound molecule.
UV-Vis (Ultraviolet-Visible): The electronic transitions between molecular orbitals can be calculated to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. This is directly related to the HOMO-LUMO gap and other electronic excitations.
Reaction Mechanism Elucidation through Computational Modeling
Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions involving this compound.
Calculation of Transition States and Activation Barriers
When this compound undergoes a chemical reaction, it must pass through a high-energy transition state. Computational methods can be used to locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation barrier, a key factor determining the reaction rate.
Intermolecular Interactions and Crystal Lattice Simulations
Detailed computational studies are essential for a deep understanding of how molecules of this compound would interact with each other in a condensed phase. Such studies would typically involve the quantification of various non-covalent interactions and the simulation of its crystal lattice.
Quantification of Hydrogen Bond Energies and Non-Covalent Interactions
No specific studies quantifying the hydrogen bond energies or other non-covalent interactions for this compound have been found in the scientific literature. A comprehensive theoretical analysis would involve high-level quantum mechanical calculations to determine the strength and nature of potential hydrogen bonds formed by the hydroxyl (-OH) and amide (N-H) groups. Additionally, dispersion and electrostatic interactions would be quantified to provide a complete picture of the forces governing the molecular assembly.
Modeling of Crystal Packing and Solid-State Properties
There is no published crystal structure for this compound in crystallographic databases. As a result, no computational models of its crystal packing or simulations of its solid-state properties could be found. Such modeling would predict the most stable crystal polymorphs and calculate properties like lattice energy, density, and bulk modulus, providing crucial insights for materials science and pharmaceutical applications.
Tautomeric Equilibria and Proton Transfer Processes
The potential for tautomerism and proton transfer is an important aspect of the chemical behavior of this compound, given the presence of both hydroxyl and amide functionalities.
Computational studies would be instrumental in evaluating the relative energies of different tautomers, such as keto-enol forms, and in calculating the energy barriers for the proton transfer processes. This information is vital for understanding the compound's reactivity and its behavior in different chemical environments. However, no such theoretical investigations for this compound have been reported in the available literature.
Applications in Organic Synthesis and Materials Science
Role as a Key Synthetic Intermediate for Complex Molecules
As a bifunctional molecule, 4-Hydroxy-N-methoxy-N-methylbenzamide is an important precursor for a variety of more complex structures. The phenolic hydroxyl group can undergo reactions such as etherification or esterification, while the Weinreb amide provides a stable, yet reactive handle for carbon-carbon bond formation. This dual reactivity allows for sequential, regioselective modifications, making it a strategic component in multi-step syntheses. Aromatic amides, in general, have found extensive application in synthetic organic chemistry. nih.gov
The Weinreb amide functional group is instrumental in the synthesis of various heterocyclic systems. orientjchem.orgunito.it By first reacting this compound with an appropriate organometallic reagent, a ketone intermediate is formed. This ketone can then undergo cyclization reactions to form a range of heterocyclic scaffolds. For instance, the resulting 4-hydroxyaryl ketone can be a precursor to benzofurans, chromones, or flavones, which are core structures in many biologically active compounds. The strategic placement of the hydroxyl group facilitates intramolecular reactions essential for ring formation.
The synthesis of natural products often relies on key building blocks that can be elaborated into complex molecular frameworks. wikipedia.org The 4-hydroxybenzoyl moiety of this compound is a structural feature present in numerous natural products. Specifically, the hydroquinone-like structure of the aromatic ring makes it a logical precursor for the synthesis of quinones. Oxidation of the phenolic hydroxyl group, potentially after modification or as a final step, can yield the corresponding benzoquinone derivative. Quinoxalines, another class of compounds, have been synthesized using N-methoxy-N-methylbenzamide as a reagent. biosynth.com
Utilization as a Versatile Acylating Agent
N-methoxy-N-methylamides are well-established as excellent acylating agents. wisc.edupsu.eduresearchgate.net this compound can effectively transfer the 4-hydroxybenzoyl group to a variety of nucleophiles. This reaction is particularly useful with potent carbon nucleophiles like organolithium and organomagnesium (Grignard) reagents. The key advantage of using a Weinreb amide for acylation is the stability of the intermediate formed upon nucleophilic addition, which prevents the common problem of over-addition that plagues reactions with more reactive acylating agents like acid chlorides or esters. wikipedia.orgwisc.eduresearchgate.net This controlled reactivity ensures the formation of the desired ketone in high yield. tcichemicals.com
Preparation of Aldehydes and Ketones via Weinreb Amide Chemistry
The most prominent application of this compound is in the synthesis of aldehydes and ketones, a process known as the Weinreb ketone synthesis. wikipedia.org This reaction is prized for its reliability and high yields. tcichemicals.com
Ketone Synthesis: Treatment of this compound with organolithium or Grignard reagents results in the formation of a stable, five-membered cyclic metal-chelated tetrahedral intermediate. wikipedia.orgresearchgate.netresearchgate.net This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. This stability prevents the addition of a second equivalent of the organometallic reagent, thus cleanly affording the corresponding 4-hydroxyaryl ketone upon hydrolysis. wikipedia.orgwisc.eduresearchgate.net
Aldehyde Synthesis: The compound can also be selectively reduced to form 4-hydroxybenzaldehyde (B117250). This is typically achieved using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). wikipedia.orgtcichemicals.com Similar to ketone synthesis, the reaction proceeds through a stable intermediate that, upon workup, yields the aldehyde without over-reduction to the corresponding alcohol. wisc.edu
The versatility of this method is illustrated in the following table, which shows the expected products from the reaction of this compound with various reagents.
| Reagent | Reagent Type | Expected Product |
| Methylmagnesium bromide (CH₃MgBr) | Grignard Reagent | 4-Hydroxyacetophenone |
| Phenyllithium (C₆H₅Li) | Organolithium Reagent | 4-Hydroxybenzophenone |
| Lithium aluminum hydride (LiAlH₄) | Hydride Reductant | 4-Hydroxybenzaldehyde |
| Diisobutylaluminium hydride (DIBAL-H) | Hydride Reductant | 4-Hydroxybenzaldehyde |
Applications in Polymer and Material Science
While specific, documented applications of this compound in polymer science are not extensively reported, its chemical structure suggests potential utility in this field. The presence of a phenolic hydroxyl group opens possibilities for its incorporation into polymer backbones or as a modifying agent.
Phenolic compounds are widely used in the polymer industry as monomers, cross-linking agents, and additives. The hydroxyl group of this compound could be used to incorporate the molecule into polymer chains, such as polyesters or polycarbonates, through condensation polymerization. As a pendant group, the benzamide (B126) moiety could influence polymer properties by promoting intermolecular hydrogen bonding, potentially increasing the material's thermal stability, mechanical strength, and solvent resistance. Furthermore, phenolic compounds are known antioxidants and UV stabilizers; incorporating this molecule into a polymer matrix could enhance its resistance to thermal and photo-oxidative degradation.
Role in the Development of Specialty Chemicals
This compound, also known as a Weinreb amide, is a versatile intermediate in organic synthesis. The core of its utility lies in the N-methoxy-N-methylamide functional group, which allows for the controlled formation of ketones and aldehydes from carboxylic acid derivatives. This reactivity is crucial in the synthesis of complex molecules that form the basis of many specialty chemicals.
The presence of a hydroxyl group on the benzene (B151609) ring at the para-position (4-position) introduces another layer of functionality. This hydroxyl group can act as a handle for further chemical modifications, such as etherification or esterification, enabling the synthesis of a diverse range of derivatives. This bifunctionality makes this compound a potentially valuable building block in the production of specialty chemicals, which are high-value products used in a variety of industries including pharmaceuticals, agrochemicals, and materials science.
While specific examples of its use in the large-scale production of specialty chemicals are not extensively documented, the known reactivity of Weinreb amides suggests its utility as a precursor for creating compounds with specific desired properties. The ability to precisely construct molecular architectures is a cornerstone of developing novel materials and active ingredients, and this compound offers a platform for such constructions.
Table 1: Potential Applications of this compound in Specialty Chemical Synthesis
| Industry Sector | Potential Application as an Intermediate |
| Pharmaceuticals | Synthesis of active pharmaceutical ingredients (APIs) where a substituted benzoyl moiety is a key structural feature. |
| Agrochemicals | Development of new herbicides, fungicides, or insecticides requiring a specific aromatic ketone precursor. |
| Materials Science | Creation of specialized polymers or functional materials where the hydroxyl group can be used for polymerization or surface modification. |
Development of Deuterium-Labeled Analogues for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms in chemistry and biology. The development of deuterium-labeled analogues of this compound would enable researchers to trace the metabolic fate of the molecule or to study the kinetic isotope effect in reactions where a carbon-hydrogen bond at a specific position is broken.
The synthesis of a deuterium-labeled version of this compound would likely involve the use of deuterated starting materials or reagents. For example, deuterium (B1214612) atoms could be introduced at specific positions on the benzene ring, on the N-methyl group, or on the O-methyl group.
Once synthesized, these labeled analogues could be employed in a variety of mechanistic studies. For instance, in a reaction involving the cleavage of a C-H bond, the use of a deuterated analogue would result in a slower reaction rate if this bond cleavage is part of the rate-determining step. This phenomenon, known as the kinetic isotope effect, provides powerful evidence for a proposed reaction mechanism. researchgate.netnih.gov
While there are no specific reports in the scientific literature detailing the synthesis and use of deuterium-labeled this compound, the general principles of isotopic labeling are well-established and could be applied to this molecule. The insights gained from such studies would be valuable for understanding the reactivity of this class of compounds and for designing more efficient synthetic routes. The stability of the tetrahedral intermediate formed during the reaction of Weinreb amides with organometallic reagents is a key aspect of their utility, and isotopic labeling could provide further experimental support for the proposed mechanism. wikipedia.org
Q & A
Q. Table 1: Fluorescence Intensity Under Varying pH
| pH | Relative Fluorescence Intensity |
|---|---|
| 2.7 | 12.5 |
| 5.0 | 98.7 (maximum) |
| 10.1 | 15.2 |
How can contradictions in fluorescence data under varying experimental conditions be resolved?
Advanced Research Question
Discrepancies in fluorescence intensity may arise from solvent polarity, pH-dependent protonation, or temperature-induced quenching. For instance:
- Solvent effects : Polar solvents (e.g., methanol) may stabilize excited states, enhancing intensity .
- pH dependency : Protonation of the hydroxyl group at low pH reduces electron-donating capacity, while deprotonation at high pH disrupts conjugation .
- Temperature : Elevated temperatures increase non-radiative decay, reducing intensity.
Methodological Approach : Conduct controlled experiments isolating variables (e.g., fixed pH while varying temperature) and use binding constant calculations (e.g., Benesi-Hildebrand method) to quantify interactions .
What computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Schiff base analogs of benzamide derivatives have been studied using:
- Density Functional Theory (DFT) : To optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) for reactivity predictions .
- Molecular docking : To simulate interactions with biological targets (e.g., enzymes like MMP-9 or bacterial proteins) .
- ADMET profiling : To predict pharmacokinetic properties (e.g., bioavailability, toxicity).
Key Insight : Combine computational results with experimental assays (e.g., antibacterial disk diffusion) to validate activity .
What are best practices for X-ray crystallographic analysis of this compound using SHELX?
Advanced Research Question
For crystallographic refinement:
Q. Table 2: Crystallographic Parameters for 4-Methoxy-N-methylbenzamide
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.052 |
| Data-to-parameter ratio | 14.3 |
What safety protocols are critical during synthesis and handling?
Basic Research Question
- Hazard mitigation : Use fume hoods to avoid inhalation of volatile reagents (e.g., DCC) .
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact with corrosive agents (e.g., HCl/NaOH used in pH adjustment) .
- Storage : Keep compounds in sealed containers at 2–8°C to prevent degradation .
Regulatory Compliance : Follow GHS guidelines for flammable solids (Category 1/2) and eye irritation (Category 2A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
